molecular formula C23H25N5O3 B2994373 N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189686-28-9

N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2994373
CAS No.: 1189686-28-9
M. Wt: 419.485
InChI Key: XAZIYRAHVOOJPC-UHFFFAOYSA-N
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Description

N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound notable for its multifunctional chemical structure. This compound finds its utility in various scientific research domains, including chemistry, biology, medicine, and industry, owing to its unique molecular configuration.

Scientific Research Applications

N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is utilized in various fields due to its versatility:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Employed in studies related to cellular processes and enzyme interactions.

  • Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Application in materials science for developing novel compounds with specific properties.

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves a multi-step process:

  • Starting with quinoxaline, various reactions such as nitration, reduction, and acylation are performed to introduce functional groups.

  • Subsequent steps include cyclization to form the triazoloquinoxaline core.

  • Finally, the acetamide side chain is introduced through a coupling reaction with N-isopentylamine. Industrial Production Methods Scalable industrial methods may employ continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are key to achieving high purity and output.

Chemical Reactions Analysis

Types of Reactions: N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide undergoes several types of chemical reactions:

  • Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly affecting the p-tolyloxy group. Common Reagents and Conditions Typical reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and various nucleophiles and electrophiles under controlled temperature and pH conditions. Major Products Reactions can lead to derivatives with modifications on the triazoloquinoxaline core or the side chains, potentially altering their biological and chemical properties.

Comparison with Similar Compounds

Similar compounds in structure include:

  • 2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

  • N-isobutyl-2-(1-oxo-4-(p-chlorophenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide stands out due to its unique side chain, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-15(2)12-13-24-20(29)14-27-23(30)28-19-7-5-4-6-18(19)25-22(21(28)26-27)31-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZIYRAHVOOJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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